molecular formula C16H18N4O3S B2507001 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-26-2

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2507001
CAS No.: 941240-26-2
M. Wt: 346.41
InChI Key: ODYWLBWFJUGMHE-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a central oxazole ring substituted with a cyano group and a pyrrolidine moiety. Its molecular formula is C₂₂H₂₂N₄O₃S, with a molecular weight of 422.5 g/mol ().

Properties

IUPAC Name

4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-19(2)24(21,22)13-7-5-12(6-8-13)15-18-14(11-17)16(23-15)20-9-3-4-10-20/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWLBWFJUGMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the cyano group and the pyrrolidine moiety. The final step often involves sulfonamide formation through the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the cyano group to an amine or other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of oxazole derivatives, including the compound . Research indicates that these compounds can inhibit viruses such as human cytomegalovirus (HCMV). In vitro evaluations demonstrated that certain oxazole derivatives exhibited significant antiviral activity, with binding energies calculated through docking studies suggesting a strong interaction with viral DNA polymerase .

Case Study: HCMV Inhibition

A study involving a series of synthesized oxazole derivatives showed that two compounds had promising activity against HCMV, with calculated binding energies of -8.6 and -7.8 kcal/mol, respectively . The ability to predict the activity of new compounds using quantitative structure-activity relationship (QSAR) models further supports the potential of this compound class in antiviral drug development.

Antibacterial Properties

Oxazole derivatives have also been recognized for their antibacterial efficacy. Their mechanism often involves interference with bacterial cell wall synthesis or function, making them suitable candidates for treating resistant bacterial strains.

Data Table: Antibacterial Efficacy of Oxazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamideMRSA4 µg/mL

Potential Modifications

  • Substituent Variation : Altering functional groups on the oxazole ring could improve selectivity and potency.
  • Combination Therapies : Using this compound in conjunction with other antimicrobial agents may enhance therapeutic outcomes against resistant strains.

Mechanism of Action

The mechanism of action for 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Pyrrolidine vs. Morpholine (D434-0972 vs. D434-0824)

  • Pyrrolidine: A five-membered secondary amine ring. May improve membrane permeability due to moderate lipophilicity .
  • Morpholine : Contains an oxygen atom, increasing polarity and hydrogen-bonding capacity. This likely improves aqueous solubility compared to the pyrrolidine analog, as evidenced by its higher availability (101 mg vs. 42 mg) .

N,N-Diethyl vs. N,N-Dimethyl Sulfonamide (CAS 941243-43-2)

  • The 4-methoxybenzylamino group introduces additional aromaticity and electron-donating effects, which may alter binding affinity in biological targets .

Thiazolidinone vs. Oxazole Core (CAS 623933-06-2)

  • The thiazolidinone ring (with sulfur and ketone groups) confers distinct electronic properties compared to oxazole. Sulfur’s polarizability and the ketone’s electrophilicity may enhance interactions with cysteine residues in enzymes, suggesting divergent pharmacological applications .

Molecular Weight and Functional Group Trends

  • Lower Molecular Weight Compounds (e.g., D434-0824 at 416.5 g/mol) are more likely to comply with Lipinski’s “Rule of Five” for drug-likeness compared to higher-weight analogs like the thiazolidinone derivative (526.7 g/mol) .

Research Implications and Limitations

While direct experimental data (e.g., IC₅₀, LogP) are absent in the provided evidence, structural analysis suggests:

Solubility : Morpholine-containing derivatives may exhibit superior aqueous solubility due to oxygen’s polarity, whereas pyrrolidine and diethyl-substituted analogs could favor lipid membranes.

Synthetic Accessibility : Higher availability of D434-0824 (101 mg) vs. the target compound (42 mg) may reflect easier synthesis or stability .

Biological Activity: The oxazole core in the target compound is associated with kinase inhibition, while thiazolidinone derivatives are linked to antidiabetic or antimicrobial activity .

Biological Activity

The compound 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a cyano group, an oxazole ring, and a sulfonamide moiety, suggests various mechanisms of action that may be beneficial in therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C14H16N4O2SC_{14}H_{16}N_4O_2S, with a molecular weight of approximately 306.37 g/mol. The structure features several functional groups that contribute to its biological activity:

  • Cyano Group : This group can participate in various chemical reactions and may enhance the compound's binding affinity to biological targets.
  • Oxazole Ring : Known for its role in medicinal chemistry, oxazoles can exhibit antimicrobial and anti-inflammatory properties.
  • Sulfonamide Group : Sulfonamides are widely recognized for their antibacterial effects and ability to inhibit certain enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in bacterial folic acid synthesis, similar to other sulfonamide drugs.
  • Receptor Binding : The oxazole and pyrrolidine components may facilitate binding to central nervous system receptors, potentially influencing neurological pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing sulfonamide groups are often effective against various bacterial strains.
  • Antiepileptic Activity : Structural analogs have shown promise as antiseizure agents by modulating neurotransmitter systems.
  • Anti-inflammatory Effects : The incorporation of oxazole rings has been linked to reduced inflammation in several studies.

Case Study 1: Antimicrobial Activity

A study investigated the antibacterial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the oxazole ring significantly influenced antibacterial potency, suggesting that the target compound may exhibit similar effects due to its structural characteristics .

Case Study 2: Antiepileptic Potential

Research on pyrrolidine derivatives revealed that specific substitutions at the 4-position of the pyrrolidine ring enhance binding affinity to brain-specific receptors associated with seizure control. This suggests that the target compound could be a candidate for further investigation in epilepsy treatment .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound ACyano, OxazoleAntibacterial
Compound BPyrrolidineAntiepileptic
Compound CSulfonamideAnti-inflammatory
Target CompoundCyano, Oxazole, SulfonamidePotentially broad-spectrumCurrent Study

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepSolventTemperatureCatalystYield (%)Reference
Oxazole formationDMF100°CK₂CO₃65–75
Sulfonamide couplingTHFRTNaH80–85
Final purificationHexane/EtOAcSilica gel>95

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Answer:
Structural validation employs spectroscopic and analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine methylene groups at δ 2.5–3.0 ppm) and confirms sulfonamide connectivity .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~2200 cm⁻¹ (C≡N) verify functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of pyrrolidine moiety) .

Methodological Tip: Use deuterated DMSO for NMR to resolve aromatic protons in the benzenesulfonamide core .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer: Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) using guidelines from ’s randomized block design .
  • Dose-Response Curves: Perform 8-point dilution series to improve IC₅₀ accuracy .
  • Metabolic Stability: Assess compound degradation in vitro (e.g., liver microsomes) to differentiate intrinsic vs. artifact-driven activity .

Example Workflow:

Replicate assays with controlled variables (pH, temperature).

Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence-based binding).

Apply statistical tools (ANOVA) to identify outliers .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on the oxazole-pyrrolidine moiety’s electrostatic contributions .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (100 ns trajectories) in GROMACS to assess binding pocket residency .
  • QSAR Models: Train models with descriptors like logP and polar surface area to optimize pharmacokinetics .

Q. Table 2: Key Computational Parameters

ParameterValue/SoftwareRelevanceReference
Docking ScoringVina Score < -7.0 kcal/molHigh-affinity prediction
MD Simulation Time100 nsStability assessment
DescriptorsTopological Polar Surface AreaSolubility prediction

Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Answer:

  • Co-solvents: Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment: Ionize sulfonamide groups (pKa ~1.5–2.5) via buffered solutions (pH 7.4) .
  • Prodrug Design: Introduce phosphate esters at the oxazole ring to improve hydrophilicity .

Note: Pre-formulation studies (e.g., shake-flask method) quantify solubility limits .

Advanced: What methodologies elucidate the reaction mechanism of sulfonamide coupling?

Answer:

  • Kinetic Analysis: Monitor intermediates via LC-MS at timed intervals to distinguish SN1 vs. SN2 pathways .
  • Isotopic Labeling: Use ¹⁵N-labeled amines to trace sulfonamide bond formation via NMR .
  • Theoretical Calculations: DFT (B3LYP/6-31G*) identifies transition states and activation energies .

Case Study: ’s synthesis of analogous sulfonamides revealed a two-step mechanism: amine deprotonation followed by nucleophilic attack on sulfonyl chloride .

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